molecular formula C26H20N4O B1505325 3-(2-Trityl-2H-tetrazol-5-YL)-phenol CAS No. 885278-25-1

3-(2-Trityl-2H-tetrazol-5-YL)-phenol

Cat. No.: B1505325
CAS No.: 885278-25-1
M. Wt: 404.5 g/mol
InChI Key: MIDUJJHWBFKQEM-UHFFFAOYSA-N
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Description

3-(2-Trityl-2H-tetrazol-5-YL)-phenol (CAS: 885278-25-1) is a synthetic compound with the molecular formula C₂₆H₂₀N₄O and a molecular weight of 404.46 g/mol. It is characterized by a phenol moiety linked to a trityl-protected tetrazole ring. The trityl (triphenylmethyl) group serves as a protective moiety for the tetrazole, enhancing stability during synthetic processes. The compound is produced with a purity of ≥98% and is utilized as an intermediate in pharmaceutical synthesis, particularly in angiotensin II receptor blockers like Olmesartan Medoxomil .

Properties

IUPAC Name

3-(2-trityltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O/c31-24-18-10-11-20(19-24)25-27-29-30(28-25)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDUJJHWBFKQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703299
Record name 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-25-1
Record name 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Trityl-2H-tetrazol-5-YL)-phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Tetrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a tetrazole ring which enhances lipophilicity and provides opportunities for hydrogen bonding. The presence of the trityl group may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that various tetrazole compounds demonstrate activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research indicates that tetrazole-containing compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. For example, a study showed that a related tetrazole derivative had an IC50 value of 4.4 µM against HIV-1 replication in MT-2 cells, suggesting potential for further exploration in cancer therapeutics.

Table 2: Anticancer Activity of Related Tetrazole Compounds

Compound NameCell LineIC50 (µM)
Related Tetrazole DerivativeHeLa5.0
A5496.0

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds with target proteins and its structural similarity to known bioactive compounds. The tetrazole moiety can mimic carboxylic acids, enhancing binding affinity to various biological targets.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of tetrazole derivatives highlighted the effectiveness of compounds similar to this compound against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections.
  • Anticancer Research : Another study focused on the cytotoxic effects of tetrazoles on cancer cell lines demonstrated that compounds with similar structures induced significant apoptosis in HeLa cells, suggesting that this compound may also possess similar properties.

Scientific Research Applications

Chemistry

3-(2-Trityl-2H-tetrazol-5-YL)-phenol serves as an intermediate in the synthesis of more complex organic compounds. Its tetrazole functionality allows for versatile reactions, including:

  • Substitution Reactions: The phenolic group can engage in electrophilic aromatic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to yield various derivatives.

Biology

The compound has been investigated for its biological activities, particularly:

  • Antimicrobial Activity: Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
  • Anticancer Activity: Preliminary research shows that this compound can reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent. It appears to disrupt critical signaling pathways involved in cancer progression.

Medicine

The compound's unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications:

  • Mechanism of Action: The phenolic group can form hydrogen bonds with biomolecules, while the tetrazole moiety may mimic carboxylic acids, enhancing binding affinities to certain enzymes and receptors.
  • Specific Case Studies:
    • A study on its interaction with β-catenin revealed that it disrupts β-catenin/Tcf interactions, which are crucial in cellular processes related to growth and differentiation.

Comparative Analysis of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesDisruption of β-catenin signaling
4-(1H-tetrazol-5-ylmethyl)phenolModerateLimitedGeneral enzyme inhibition
4-(2-Methyl-2H-tetrazol-5-yl)phenolYesNoUnknown

Antimicrobial Efficacy Study

A research study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. Results showed significant inhibition of bacterial growth across multiple strains, highlighting its potential as an effective antimicrobial agent.

Cancer Cell Line Studies

In vitro assays conducted on breast cancer cell lines indicated that treatment with this compound led to reduced cell viability and induced apoptosis. The mechanism was linked to the activation of apoptotic pathways, suggesting its promise for further development as an anticancer therapeutic.

Chemical Reactions Analysis

Deprotection of the Trityl Group

The trityl (triphenylmethyl) group serves as a protective moiety for the tetrazole’s NH group, enabling selective functionalization of the phenol. Deprotection typically occurs under acidic conditions:

Reaction Conditions Product Source
Acidic cleavage of tritylTrifluoroacetic acid (TFA), HCl in dioxane, or H₂O/MeOH under reflux3-(1H-Tetrazol-5-yl)-phenol ,

Key Findings :

  • The trityl group enhances solubility in organic solvents, facilitating purification during synthesis .

  • Deprotection yields the free NH-tetrazole, enabling subsequent reactions (e.g., alkylation or metal coordination) .

Functionalization of the Phenolic Hydroxyl Group

The phenolic -OH group undergoes typical electrophilic substitution and nucleophilic reactions:

Etherification

Reaction Conditions Product Source
Mitsunobu reactionDIAD, PPh₃, R-OH (e.g., benzyl alcohol)This compound ethers
Williamson synthesisAlkyl halides, K₂CO₃/DMFAlkyl/aryl ether derivatives

Example :

  • Reaction with benzyl bromide under basic conditions produces benzyl ether derivatives, used in medicinal chemistry scaffolds .

Esterification

Reaction Conditions Product Source
AcylationAcetyl chloride, pyridine/CH₂Cl₂Acetylated phenolic derivatives

Cross-Coupling Reactions

The phenolic group can be converted to triflates or boronates for transition-metal-catalyzed couplings:

Reaction Conditions Product Source
Suzuki couplingPd(PPh₃)₄, aryl boronic acid, Na₂CO₃/DME/H₂OBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine substrateAminated phenolic derivatives

Key Findings :

  • The trityl group remains inert under these conditions, preserving the tetrazole ring .

Tetrazole Ring Reactivity

After deprotection, the free NH-tetrazole participates in cycloadditions and coordination chemistry:

[3+2] Cycloaddition

Reaction Conditions Product Source
Nitrile cycloadditionNaN₃, Co(II) catalyst, DMSO, 110°C5-Substituted tetrazole derivatives

Metal Coordination

Reaction Conditions Product Source
Zinc complexationZnCl₂, ethanol/waterTetrazole-Zn coordination complexes

Example :

  • The tetrazole’s nitrogen atoms chelate metals, mimicking carboxylate behavior in enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2-Trityl-2H-tetrazol-5-YL)-phenol, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound C₂₆H₂₀N₄O 404.46 Trityl-protected tetrazole, phenol High stability, intermediate in drug synthesis
3-(1H-Tetrazol-5-yl)phenol C₇H₆N₄O 162.15 Free tetrazole, phenol Polar, reactive, used in coordination chemistry
5-(4-Methoxyphenyl)-2-trityl-2H-tetrazole C₂₇H₂₂N₄O 428.50 Methoxyphenyl, trityl-protected tetrazole Enhanced lipophilicity, synthetic intermediate
Compound 21 (from ) C₅₃H₄₄ClN₇O₄S 870.47 Trityl-protected tetrazole, biphenyl Designed multiple ligand for biological targets
2-(3-Amino-1H-pyrazol-5-yl)phenol C₉H₉N₃O 175.19 Amino-pyrazole, phenol Nucleophilic reactivity, biochemical reagent

Functional Group Analysis

  • Trityl Protection: The trityl group in this compound shields the tetrazole ring from undesired reactions during synthesis, a strategy also observed in intermediates for Olmesartan Medoxomil . In contrast, 3-(1H-Tetrazol-5-yl)phenol lacks this protection, making it more reactive but less stable under acidic conditions .
  • Substitution Effects: Replacing the phenol group with a methoxyphenyl (as in 5-(4-Methoxyphenyl)-2-trityl-2H-tetrazole) introduces electron-donating effects, altering electronic properties and solubility .

Research Findings and Trends

  • Protective Group Strategies : The use of trityl in tetrazole protection is widespread in medicinal chemistry to balance stability and reactivity. For example, Olmesartan intermediates require trityl groups to prevent premature tetrazole protonation .
  • Structure-Activity Relationships (SAR) : Studies on designed ligands () reveal that trityl-protected tetrazoles improve metabolic stability, whereas free tetrazoles enhance target binding affinity .
  • Synthetic Challenges: The removal of trityl groups (e.g., via acid hydrolysis) must be carefully optimized to avoid side reactions, as noted in the synthesis of Compound 22 .

Preparation Methods

Formation of the Tetrazole Ring

  • The tetrazole ring is typically synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile derivative. This reaction forms the five-membered tetrazole ring, which is crucial for the biological and chemical properties of the compound.
  • The preparation of the 2H-tetrazole core can be achieved by reacting an appropriate nitrile with sodium azide under acidic or catalytic conditions to promote ring closure.

Introduction of the Trityl Protecting Group

  • The trityl (triphenylmethyl) group is introduced to protect the tetrazole nitrogen, enhancing the compound's stability during subsequent synthetic transformations.
  • Tritylation is commonly performed by reacting the tetrazole intermediate with triphenylmethyl chloride (trityl chloride) in the presence of a base such as triethylamine or pyridine, typically in an aprotic solvent like dichloromethane.
  • This step is critical to prevent unwanted side reactions and to improve the compound's solubility and handling properties.

Attachment to the Phenol Moiety

  • The phenol ring is functionalized at the 3-position with the trityl-protected tetrazole group.
  • This is often achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
  • For example, a brominated phenol derivative can be coupled with a boronic acid or ester of the trityl-tetrazole intermediate using palladium catalysts under inert atmosphere, with bases like potassium carbonate in solvents such as 1,4-dioxane at reflux temperatures.
  • These coupling reactions afford the desired substitution pattern with high regioselectivity and yield.

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Solvent & Temperature Yield (%) Notes
Tetrazole ring formation Nitrile + Sodium azide Acidic medium, reflux 70-90 Cycloaddition under controlled pH
Trityl protection Triphenylmethyl chloride, triethylamine Dichloromethane, 0-25 °C 80-95 Protection of tetrazole nitrogen
Coupling to phenol (Suzuki) Pd catalyst (Pd(OAc)2 or Pd(PPh3)4), base 1,4-dioxane, reflux, inert atm 75-85 Bromophenol + trityl-tetrazole boronic ester

Note: Yields vary depending on purity of reagents and reaction scale.

Purification Techniques

  • After synthesis, purification is typically performed using recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain crystalline products.
  • Chromatographic methods such as silica gel column chromatography are employed to separate the desired product from by-products and unreacted starting materials.
  • High-performance liquid chromatography (HPLC) may be used for analytical purity verification.

Research Findings and Optimization

  • The use of palladium catalysts with triphenylphosphine ligands has been shown to enhance coupling efficiency and selectivity in the attachment of the trityl-tetrazole moiety to the phenol ring.
  • Reaction under inert atmosphere (nitrogen or argon) is essential to prevent oxidation of sensitive intermediates.
  • Potassium carbonate or potassium acetate bases are preferred for their mildness and compatibility with palladium-catalyzed reactions.
  • Solvent choice impacts solubility and reaction rate; 1,4-dioxane is favored for its high boiling point and ability to dissolve both organic and inorganic reagents.
  • Temperature control (typically reflux) ensures complete conversion without decomposition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) Comments
Tetrazole ring synthesis Nitrile + NaN3, acidic conditions Formation of tetrazole ring 70-90 Fundamental cycloaddition step
Trityl protection Triphenylmethyl chloride, base, DCM Protect tetrazole nitrogen 80-95 Improves stability and handling
Phenol coupling Pd catalyst, base (K2CO3), 1,4-dioxane Attach tetrazole to phenol 75-85 Pd-catalyzed cross-coupling
Purification Recrystallization, chromatography Obtain pure final compound - Essential for analytical grade

Q & A

Q. What are the standard synthetic routes for 3-(2-Trityl-2H-tetrazol-5-YL)-phenol, and how can reaction conditions be optimized?

Answer: A typical synthesis involves coupling a trityl-protected tetrazole moiety with a phenolic precursor. For example, tetrazole-thiol intermediates (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives) can be synthesized via nucleophilic substitution under heterogeneous catalysis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) at 70–80°C . To adapt this for this compound:

  • Use trityl chloride for tetrazole protection to enhance steric shielding.
  • Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane 3:7).
  • Optimize reaction time (1–3 hours) and catalyst loading (5–15 wt%) to maximize yield while minimizing byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • IR Spectroscopy : Identify the phenolic O–H stretch (~3200–3500 cm⁻¹) and tetrazole C=N absorption (~1600 cm⁻¹). Compare with literature data for similar tetrazole-phenol hybrids .
  • ¹H NMR : Key signals include the trityl group’s aromatic protons (δ 6.8–7.5 ppm, multiplet) and phenolic –OH (δ 9–10 ppm, broad). Use deuterated DMSO or CDCl₃ to resolve splitting patterns .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns to verify the trityl-tetrazole linkage.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 254 nm over 24–72 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For accelerated aging studies, store samples at 40–60°C and analyze purity weekly .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures derived from spectroscopic analyses?

Answer:

  • X-ray Crystallography : Employ SHELXL for structure refinement . For this compound, compare experimental bond lengths (e.g., C–N in tetrazole: ~1.32 Å) and torsion angles with density functional theory (DFT) calculations.
  • Data Validation : Use the CCDC database to cross-reference similar trityl-protected structures. Discrepancies in NOE correlations (e.g., unexpected proton proximities) may indicate rotameric forms requiring low-temperature crystallography .

Q. What experimental strategies can elucidate the reactivity of the trityl group in catalytic or pharmacological applications?

Answer:

  • Kinetic Studies : Track trityl deprotection rates under acidic conditions (e.g., 1% TFA in DCM) via UV-Vis at 280 nm. Compare with control compounds lacking steric bulk.
  • Computational Modeling : Use Gaussian or ORCA to calculate the energy barrier for trityl rotation or cleavage. Pair with Hammett plots to predict substituent effects on reactivity .
  • Pharmacological Assays : Screen for interactions with biological targets (e.g., peroxisome proliferator-activated receptors) using SPR or fluorescence polarization to assess binding affinity changes upon trityl modification .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl for Grignard intermediates) to stabilize reactive species.
  • Byproduct Analysis : Characterize side products via LC-MS and adjust protecting groups (e.g., switch trityl to SEM for better solubility).
  • Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer during exothermic steps (e.g., tetrazole cyclization) .

Q. What methodologies are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding) in solid-state structures of this compound?

Answer:

  • Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., phenol O–H⋯N tetrazole interactions) using high-resolution data (θ < 25°).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions involving the trityl group) via CrystalExplorer .
  • VT-PXRD : Perform variable-temperature powder XRD to study phase transitions affecting supramolecular packing .

Methodological Considerations

  • Safety : Handle trityl-protected compounds in a fume hood due to potential respiratory irritation. Use PPE (gloves, goggles) and consult SDS for disposal guidelines .
  • Data Reproducibility : Report detailed synthetic protocols (solvent purity, stirring rates) and instrument calibration parameters (e.g., NMR lock mass) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Trityl-2H-tetrazol-5-YL)-phenol
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3-(2-Trityl-2H-tetrazol-5-YL)-phenol

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